molecular formula C10H16O B14140258 2,3-Dimethyl-4-(propan-2-yl)cyclopent-2-en-1-one CAS No. 3779-64-4

2,3-Dimethyl-4-(propan-2-yl)cyclopent-2-en-1-one

Cat. No.: B14140258
CAS No.: 3779-64-4
M. Wt: 152.23 g/mol
InChI Key: OSFBPUCJKKZBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol It is a cyclopentenone derivative, characterized by the presence of an isopropyl group and two methyl groups attached to the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one typically involves the cyclization of suitable precursors under acidic conditions. One common method involves the use of crotonic acid and isopropanol in the presence of concentrated sulfuric acid and benzene. The reaction mixture is heated to reflux, followed by the addition of sodium bicarbonate to neutralize the acid . The resulting product is purified through distillation.

Industrial Production Methods

Industrial production of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

3779-64-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3-dimethyl-4-propan-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-6(2)9-5-10(11)8(4)7(9)3/h6,9H,5H2,1-4H3

InChI Key

OSFBPUCJKKZBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.